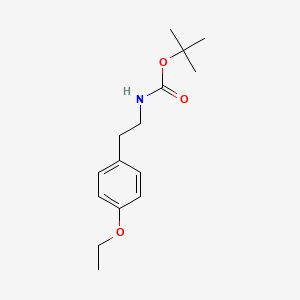

Tert-butyl 4-ethoxyphenethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-ethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-18-13-8-6-12(7-9-13)10-11-16-14(17)19-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOIOHUVHRFBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Ethoxyphenethylcarbamate

Reactivity Profile of the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, prized for its stability under many conditions and its susceptibility to cleavage under specific acidic or thermal protocols. researchgate.net

Reactions at the Carbonyl Center

The carbonyl group of the carbamate is susceptible to nucleophilic attack, most notably in hydrolysis reactions. The Boc group is generally stable to basic and nucleophilic conditions but can be cleaved under acidic conditions. organic-chemistry.org The acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene (B52900). This deprotection can be achieved with strong acids like trifluoroacetic acid or hydrochloric acid. nih.gov Thermal deprotection is also possible, often requiring high temperatures. nih.gov

| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Acidic Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM), Room Temperature | 4-Ethoxyphenethylamine (B1584110) | High | nih.gov |

| Acidic Hydrolysis (Deprotection) | Hydrochloric Acid (HCl) in Dioxane | 4-Ethoxyphenethylamine Hydrochloride | High | researchgate.net |

| Thermal Deprotection | High Temperature (e.g., 150-240 °C) in a suitable solvent (e.g., TFE, Methanol) | 4-Ethoxyphenethylamine | Variable | nih.gov |

This table is illustrative and based on the general reactivity of N-Boc protected amines.

Reactions at the Carbamate Nitrogen

While the lone pair of the carbamate nitrogen is delocalized over the carbonyl group, rendering it less nucleophilic than a free amine, it can still participate in certain reactions. N-acylation and N-alkylation are possible, though they may require more forcing conditions compared to the corresponding amine. For instance, N-alkylation can be achieved using a strong base to deprotonate the nitrogen followed by reaction with an alkyl halide.

Transformations Involving the Ethoxyphenethyl Moiety

The ethoxyphenethyl portion of the molecule offers multiple sites for chemical modification: the aromatic ring, the ethoxy group, and the ethylene linker.

Reactivity of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The ethoxy group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Since the para position is already substituted, reactions will predominantly occur at the ortho position (positions 3 and 5 on the benzene (B151609) ring). The N-Boc-ethyl group is a weakly deactivating group.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org For Tert-butyl 4-ethoxyphenethylcarbamate, acylation is expected to occur at the positions ortho to the activating ethoxy group.

| Electrophile | Catalyst | Product(s) | Regioselectivity | Reference |

| Acetyl Chloride | AlCl₃ | Tert-butyl 4-ethoxy-3-acetylphenethylcarbamate | Ortho to ethoxy group | organic-chemistry.org |

| Benzoyl Chloride | AlCl₃ | Tert-butyl 4-ethoxy-3-benzoylphenethylcarbamate | Ortho to ethoxy group | nih.gov |

This table is illustrative and based on the general principles of Friedel-Crafts acylation on activated aromatic rings.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. The regioselectivity of nitration on dialkoxybenzenes can be complex and is influenced by the reaction conditions and the specific nitrating agent used. nih.govfigshare.com For the 4-ethoxyphenethyl moiety, nitration is expected to occur ortho to the ethoxy group.

Halogenation: The aromatic ring can be halogenated using reagents like N-bromosuccinimide (NBS) or molecular bromine. The activating effect of the ethoxy group facilitates this reaction, leading to ortho-halogenated products.

Reactions of the Ethoxy Group

The ethoxy group is an ether linkage and is generally stable. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). fiveable.mewikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction), leading to the formation of a phenol (B47542) and an ethyl halide.

| Reagent | Conditions | Product(s) | Mechanism | Reference |

| HBr (excess) | Heat | Tert-butyl 4-hydroxyphenethylcarbamate, Ethyl bromide | SN2 | fiveable.mewikipedia.org |

| HI (excess) | Heat | Tert-butyl 4-hydroxyphenethylcarbamate, Ethyl iodide | SN2 | masterorganicchemistry.comlibretexts.org |

This table is illustrative and based on the general reactivity of aryl ethyl ethers.

Reactivity of the Ethylene Linker

The ethylene linker possesses two key positions of reactivity: the benzylic position (the carbon atom attached to the aromatic ring) and the carbon-carbon single bond itself.

Benzylic Position: The benzylic C-H bonds are weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. This makes the benzylic position susceptible to oxidation and halogenation.

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. For example, oxidation of 1-ethyl-4-methoxybenzene with tert-butyl hydroperoxide can yield 1-(4-methoxyphenyl)ethanone. rsc.org A similar reaction could potentially occur on the ethylene linker of this compound, leading to a ketone.

| Oxidizing Agent | Catalyst | Product | Yield (%) | Reference |

| tert-Butyl hydroperoxide | (Not specified) | 1-(4-Methoxyphenyl)ethanone (from 1-ethyl-4-methoxybenzene) | 54 | rsc.org |

This table presents data for a similar substrate to illustrate potential reactivity.

Addition Reactions: While the ethylene linker is a saturated chain, under certain conditions, such as in the presence of a strong electrophile, reactions reminiscent of addition to a double bond might be induced, especially if a benzylic carbocation can be formed. However, direct electrophilic addition to the saturated linker is not a typical reaction pathway. The reactivity is more pronounced in analogous styrene systems which possess a double bond. Styrene, being an electron-donating group, can undergo electrophilic addition reactions. researchgate.net

Mechanistic Aspects of Tert-Butyl Group Chemistry

The tert-butyl group, a cornerstone of the Boc protecting strategy, exhibits a rich and complex reactivity, particularly in the realm of radical chemistry and metal-assisted transformations.

Generation and Reactivity of Tert-Butoxyl Radicals

Tert-butoxyl radicals (t-BuO•) are highly reactive intermediates that can be generated from various precursors, including the thermal or photochemical decomposition of di-tert-butyl peroxide. These radicals play a pivotal role in a variety of chemical transformations. Once generated, the tert-butoxyl radical can undergo several key reactions, including hydrogen atom abstraction and β-scission.

The reactivity of the tert-butoxyl radical is summarized in the table below:

| Reaction Type | Description |

| Hydrogen Atom Abstraction | The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor molecule to form tert-butanol and a new radical. |

| β-Scission | The tert-butoxyl radical can undergo fragmentation to yield a methyl radical and acetone (B3395972). |

The 4-ethoxy substituent on the phenethyl group of this compound, being an electron-donating group, can influence the stability of any potential benzylic radical intermediates that might be formed through hydrogen abstraction at the benzylic position. This increased stability at the benzylic position could potentially influence the regioselectivity of hydrogen abstraction by tert-butoxyl radicals in reactions involving this molecule.

Radical-Mediated Reactions and Pathways

The generation of tert-butoxyl radicals can initiate a cascade of radical-mediated reactions. In the context of this compound, this could involve intramolecular hydrogen abstraction or intermolecular reactions, depending on the reaction conditions and the presence of other reactive species.

The stability of benzylic radicals is significantly influenced by substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in the para position, can stabilize an adjacent benzylic radical through resonance, delocalizing the unpaired electron onto the aromatic ring and the oxygen atom of the ethoxy group. This enhanced stability can make the benzylic C-H bonds more susceptible to hydrogen atom abstraction by radicals like the tert-butoxyl radical.

Metal-Assisted Transformations Involving Tert-Butyl Moieties

Transition metals can play a crucial role in mediating the reactivity of molecules containing tert-butyl groups. In the case of N-Boc protected amines, such as this compound, metal catalysts can be involved in various transformations. For instance, nickel-catalyzed cross-coupling reactions of N-Boc protected aziridines with aryl halides have been reported to form β-phenethylamines. While this specific reaction involves a three-membered ring, it highlights the potential for metal catalysts to activate and functionalize molecules containing the N-Boc group.

Palladium-catalyzed C-H activation, directed by the amine functionality, is another important transformation. Such reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at positions that would otherwise be unreactive. The electronic nature of the aromatic ring can influence the efficiency of these transformations. The electron-rich nature of the 4-ethoxyphenyl group in this compound could potentially enhance the rate of ortho-palladation in directed C-H activation reactions.

Deprotection Strategies for the N-tert-Butoxycarbonyl Group

The removal of the Boc protecting group is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this, broadly categorized into acid-mediated and non-acidic methods.

Acid-Mediated Cleavage Mechanisms

The most common method for the deprotection of the N-Boc group is through acid-mediated cleavage. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration for certain acids like HCl, sulfuric acid, and methane sulfonic acid. nih.govscribd.comresearchgate.net This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the departure of the tert-butyl cation from the protonated carbamate. nih.govscribd.comresearchgate.net

A variety of acids can be employed for this purpose, as detailed in the table below:

| Acid Reagent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (DCM) |

| Hydrochloric acid (HCl) | In solvents such as dioxane, methanol (B129727), or ethyl acetate |

| Sulfuric acid (H₂SO₄) | In various organic solvents |

| Methane sulfonic acid (MsOH) | In solvents like methanol or toluene |

| Phosphoric acid (H₃PO₄) | In a solvent such as tetrahydrofuran (B95107) (THF) |

Non-Acidic Deprotection Methods

While acid-mediated cleavage is prevalent, several non-acidic methods for Boc deprotection have been developed, which are particularly useful for substrates containing acid-sensitive functional groups. These methods often employ thermal, metal-catalyzed, or other reagent-based approaches.

The following table summarizes some of the non-acidic deprotection methods:

| Method | Reagents and Conditions |

| Thermal | Heating the N-Boc compound in a suitable solvent, such as dioxane or toluene, at high temperatures. |

| Metal-Catalyzed | Using Lewis acids like zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃) with sodium iodide (NaI). |

| Silyl-Based Reagents | Trimethylsilyl iodide (TMSI) can effect deprotection under neutral conditions. |

| Oxalyl Chloride | Oxalyl chloride in methanol has been reported as a mild and selective reagent for N-Boc deprotection. nih.gov |

| Iodine | Catalytic amounts of iodine have been shown to cleave the N-Boc group. |

| Water | Heating in water at elevated temperatures can also lead to deprotection. researchgate.net |

Applications of Tert Butyl 4 Ethoxyphenethylcarbamate As a Synthetic Intermediate

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of the Boc protecting group on the nitrogen atom of the phenethylamine (B48288) core is central to the synthetic utility of tert-butyl 4-ethoxyphenethylcarbamate. The Boc group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions. This allows for the modification of other parts of the molecule before revealing the primary amine for subsequent reactions.

Precursor for Substituted Phenethylamines

This compound is an ideal precursor for the synthesis of a variety of N-substituted and ring-substituted phenethylamines. nih.gov The Boc-protected nitrogen allows for reactions to be carried out on the aromatic ring or the ethyl sidechain without interference from the reactive amine. Following these modifications, the Boc group can be cleaved to yield the desired substituted phenethylamine. For instance, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the phenyl ring.

The general synthetic route would involve:

Modification of the aromatic ring or sidechain of this compound.

Deprotection of the Boc group, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Optional further derivatization of the resulting primary amine.

Table 1: Potential Substituted Phenethylamines Derivable from this compound

| Potential Derivative Name | Precursor Modification Step |

| 4-Ethoxy-2-nitrophenethylamine | Nitration of the aromatic ring |

| 2-Amino-4-ethoxyphenethylamine | Nitration followed by reduction |

| 3-Bromo-4-ethoxyphenethylamine | Bromination of the aromatic ring |

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The phenethylamine structure is a key component of many nitrogen-containing heterocyclic systems, including isoquinolines and other fused-ring structures. While direct cyclization of this compound is not prominently documented, it serves as a logical starting point for such syntheses. For example, it could be a precursor for a Bischler-Napieralski or Pictet-Spengler type reaction after appropriate functionalization. These reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines and related alkaloids.

A hypothetical pathway could involve:

Acylation of the nitrogen atom after deprotection, or acylation of the aromatic ring.

Intramolecular cyclization to form the heterocyclic ring.

The use of mechanochemical methods is also a modern approach for the synthesis of nitrogen-containing heterocycles like pyrroles, which could potentially be adapted for derivatives of this carbamate (B1207046). nih.gov

Versatility in Multi-Step Organic Transformations

The presence of multiple functional groups—the Boc-protected amine, the aromatic ring, and the ethoxy group—lends this compound significant versatility in multi-step organic transformations. The Boc group provides crucial chemoselectivity, enabling chemists to perform reactions at other sites of the molecule. For instance, the ethoxy group could potentially be cleaved to a phenol (B47542), allowing for a different set of derivatization reactions. The synthesis of complex molecules often relies on such strategic protection and deprotection steps. nih.gov The synthesis of various carbamate derivatives often involves coupling reactions with carboxylic acids using reagents like EDCI and HOBt, a transformation for which this compound is a suitable substrate after deprotection and subsequent reaction at the amine. nih.gov

Contribution to Asymmetric Synthesis and Stereocontrol

While this compound itself is achiral, it can be a valuable precursor for the synthesis of chiral molecules, particularly chiral phenethylamine derivatives which are important in medicinal chemistry.

Introduction of Chiral Centers (if applicable to derivatives)

A chiral center can be introduced into the molecule, for example, at the benzylic position (the carbon adjacent to the aromatic ring) or the carbon bearing the nitrogen atom. While no specific examples for this compound are available, analogous structures have been successfully used in asymmetric synthesis. For instance, enzymatic kinetic resolution has been employed to separate enantiomers of similar carbamates bearing a hydroxyl group on the side chain. This method uses lipases to selectively acylate one enantiomer, allowing for the separation of the two.

Table 2: Hypothetical Enantioselective Synthesis

| Reaction Type | Potential Outcome |

| Asymmetric reduction of a ketone precursor | Formation of a chiral alcohol |

| Enzymatic resolution of a racemic alcohol derivative | Separation of (R) and (S) enantiomers |

Influence on Diastereoselectivity in Subsequent Reactions

Once a chiral center is established in a derivative of this compound, the existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. The bulky Boc-protecting group can play a significant role in directing the approach of reagents, thereby favoring the formation of one diastereomer over another. This is a fundamental concept in stereocontrolled synthesis, allowing for the construction of complex molecules with specific three-dimensional arrangements.

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of This compound as a synthetic intermediate in the synthesis of advanced organic materials have been documented in publicly available research.

As a result, there are no detailed research findings or data tables to populate the requested article section on its potential in this area. The role of this specific compound in the development of materials such as specialized polymers, functional dyes, or molecules for organic electronics is not established in the current body of scientific literature.

While the constituent parts of the molecule—a Boc-protected amine and an ethoxy-substituted phenethyl group—are common motifs in organic synthesis, the combined molecule, this compound, does not appear as a reported precursor or intermediate in the context of materials science. Searches for its deprotected parent amine, 4-ethoxyphenethylamine (B1584110), in polymer or materials chemistry were also unable to provide a basis for its potential applications as a carbamate-protected intermediate.

Therefore, content for the section "Potential in the Synthesis of Advanced Organic Materials" cannot be generated based on existing, verifiable sources.

Analytical Methodologies for Characterization and Purity Assessment of Tert Butyl 4 Ethoxyphenethylcarbamate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Tert-butyl 4-ethoxyphenethylcarbamate from impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and confirming the identity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for carbamates. a2bchem.comchemicalregister.com

Method Parameters: A typical RP-HPLC method would involve a C18 or C8 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. a2bchem.comchemicalregister.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities. a2bchem.com

Detection: Ultraviolet (UV) detection is standard, as the benzene (B151609) ring within the this compound structure provides a chromophore. a2bchem.com The UV spectrum of carbamates generally shows significant absorption at lower wavelengths, around 220 nm, which allows for sensitive detection. a2bchem.com

Purity Assessment: The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. For accurate quantification, a reference standard of known purity is used to create a calibration curve.

Identity Confirmation: The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard analyzed under the same HPLC conditions.

| Parameter | Typical Conditions for Carbamate (B1207046) Analysis by HPLC |

| Column | Reversed-phase C18 or C8, 5 µm particle size, e.g., 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient a2bchem.com |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at ~220 nm a2bchem.com |

| Temperature | Ambient or controlled (e.g., 37 °C) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Intermediates or Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While carbamates themselves can be thermally labile, GC is well-suited for detecting volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials like p-phenetidine. It is also useful for identifying volatile degradation products.

Methodology: For the analysis of phenethylamine-related compounds, derivatization is often employed to improve thermal stability and chromatographic behavior. However, for impurity analysis, a direct injection method may be sufficient. The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is standard.

Coupling with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a definitive identification of the separated volatile components based on their mass spectra. This is particularly useful for identifying unknown impurities or degradation products. For example, GC-MS can be used to detect potential impurities arising from the starting materials or side reactions during synthesis.

Advanced Preparative Chromatography for Purification

When high-purity this compound is required, for instance, for use as a reference standard or in further synthetic steps, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC.

Methodology: The principles are similar to analytical HPLC, but larger columns with greater loading capacity are used. The goal is to isolate the main compound from its impurities. The mobile phase composition is optimized to maximize the separation (resolution) between the target compound and its closest eluting impurities. For N-Boc protected amines, purification is often achieved using silica (B1680970) gel column chromatography with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The fractions containing the purified compound are collected, combined, and the solvent is evaporated to yield the high-purity product.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl and phenethyl groups, and the large singlet for the tert-butyl group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the carbamate, the aromatic carbons, the carbons of the ethoxy and phenethyl groups, and the carbons of the tert-butyl group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure.

Expected Chemical Shifts (based on similar structures):

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (9H, singlet) | ~1.45 | ~28.4, ~79.5 |

| Ethyl (-O-CH₂-CH₃, 2H, quartet) | ~4.0 | ~63.5 |

| Ethyl (-O-CH₂-CH₃, 3H, triplet) | ~1.4 | ~14.8 |

| Phenethyl (-CH₂-CH₂-NH-) | ~2.7-2.8 (t), ~3.3-3.4 (q) | ~35, ~42 |

| Aromatic (4H, doublets) | ~6.8-7.2 | ~114, ~130 |

| Carbamate NH (1H, broad singlet) | ~4.5-5.0 | - |

| Carbamate C=O | - | ~156 |

| Aromatic C-O | - | ~158 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to gently ionize the molecule, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the molecular weight. For this compound (C₁₅H₂₃NO₃), the expected monoisotopic mass is approximately 265.17 g/mol .

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information. N-Boc protected amines are known to exhibit characteristic fragmentation patterns. A common fragmentation is the loss of isobutylene (B52900) (56 Da) from the tert-butyl group. Another characteristic loss is that of the entire Boc group (100 Da). The fragmentation of the phenethylamine (B48288) backbone would likely involve cleavage of the C-C bond alpha to the nitrogen atom.

Expected Fragmentation Ions:

[M+H]⁺ at m/z 266

[M+Na]⁺ at m/z 288

[M+H - C₄H₈]⁺ at m/z 210 (loss of isobutylene)

[M+H - C₅H₉O₂]⁺ at m/z 166 (loss of the Boc group)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum provides definitive evidence of its key structural features. The presence of the carbamate, ether, and aromatic functionalities, as well as the aliphatic and tert-butyl groups, can be confirmed by identifying their characteristic absorption bands. While a specific, experimentally recorded spectrum for this exact compound is not publicly available, the expected absorption regions can be accurately predicted based on the analysis of structurally similar compounds, such as tert-butyl carbamate and various aromatic ethers.

The key functional groups and their anticipated IR absorption ranges are detailed below:

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate | N-H | Stretch | 3450-3250 | Medium |

| Aromatic Ring | C-H | Stretch | 3100-3000 | Medium to Weak |

| Alkyl Chains | C-H | Stretch | 3000-2850 | Strong |

| Carbamate | C=O | Stretch | 1725-1685 | Strong |

| Aromatic Ring | C=C | Stretch | 1600-1450 | Medium to Weak |

| Ether | C-O | Stretch (Aryl-Alkyl) | 1275-1200 (asymmetric) | Strong |

| Ether | C-O | Stretch (Aryl-Alkyl) | 1075-1020 (symmetric) | Medium |

| Carbamate | C-O | Stretch | 1250-1190 | Strong |

| Tert-butyl | C-H | Bend | 1395-1365 | Medium |

The N-H stretching vibration of the secondary carbamate typically appears as a single, sharp band in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group is one of the most intense and characteristic bands in the spectrum, expected around 1700 cm⁻¹. The presence of the ethoxy group is confirmed by the strong C-O stretching bands. The aromatic ring gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the ethyl and phenethyl moieties will be observed as strong bands below 3000 cm⁻¹. Finally, the distinctive bending vibrations of the tert-butyl group provide further structural confirmation.

Advanced Purity Determination and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is a critical aspect of its development and manufacturing. Impurity profiling, which involves the identification, quantification, and characterization of impurities, is essential for meeting stringent regulatory standards. nih.govnih.gov For this compound, advanced analytical techniques are necessary to detect and characterize potential impurities that may arise from the synthesis process, degradation, or storage.

Impurities can be broadly categorized as starting materials, by-products of the reaction, intermediates, and degradation products. Given the synthetic route to this compound, potential impurities could include unreacted 4-ethoxyphenethylamine (B1584110), di-tert-butyl dicarbonate (B1257347) (if used as the Boc-protecting agent), and by-products from side reactions.

Advanced hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation and identification of these impurities. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown impurities. sterlingpharmasolutions.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective method for impurity profiling. nih.govlcms.cz The liquid chromatography component separates the parent compound from its impurities based on their physicochemical properties. The separated components are then introduced into the mass spectrometer. In tandem MS (MS/MS), a specific ion (the parent ion) corresponding to a potential impurity is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of the impurity. For carbamate compounds, a characteristic neutral loss of the tert-butoxycarbonyl group or related fragments can often be observed, providing valuable structural clues. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling:

HRMS provides extremely accurate mass measurements, typically with sub-ppm mass accuracy. thermofisher.com This level of precision allows for the unambiguous determination of the elemental composition of an impurity, which is a critical step in its structural elucidation. sterlingpharmasolutions.com When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), this technique can provide comprehensive impurity profiles of complex mixtures. thermofisher.comhelsinki.fi

A summary of potential impurities and the advanced analytical methods for their characterization is presented below:

| Potential Impurity | Origin | Advanced Analytical Technique for Characterization |

| 4-Ethoxyphenethylamine | Unreacted Starting Material | LC-MS/MS, GC-MS |

| Di-tert-butyl dicarbonate | Excess Reagent | GC-MS |

| Di(4-ethoxyphenethyl)urea | By-product | LC-HRMS, NMR |

| Tert-butyl 4-hydroxyphenethylcarbamate | Impurity in Starting Material or By-product | LC-MS/MS |

| Oxidative Degradation Products | Degradation | Forced degradation studies followed by LC-HRMS |

| Hydrolytic Degradation Products | Degradation | Forced degradation studies followed by LC-MS/MS |

Forced degradation studies are often performed to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products are then analyzed using these advanced techniques to establish the degradation pathways and develop stability-indicating methods.

Computational and Theoretical Studies of Tert Butyl 4 Ethoxyphenethylcarbamate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of tert-butyl 4-ethoxyphenethylcarbamate and how its shape influences its physical and chemical behavior. The flexibility of the ethoxy and carbamate (B1207046) groups allows the molecule to adopt various spatial arrangements.

The identification of stable conformers is a critical first step in the computational study of a flexible molecule. For this compound, the potential energy surface is explored by systematically rotating the rotatable bonds, particularly those in the phenethyl and carbamate moieties. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the energies of these different conformations.

Low-energy conformations are identified as minima on the potential energy surface. For molecules with bulky groups like the tert-butyl group, steric hindrance plays a significant role in determining conformational preferences. upenn.edunih.gov For instance, studies on similarly substituted cyclohexane (B81311) rings show a strong preference for conformations that place the bulky tert-butyl group in an equatorial position to minimize steric strain. upenn.edunih.govupenn.edu In the case of this compound, the orientation of the tert-butyl group relative to the rest of the molecule is a key determinant of conformational stability. The most stable conformers are those that minimize unfavorable steric interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Anti) | 180° | 0.00 | 75.3 |

| B (Gauche 1) | 60° | 1.25 | 12.1 |

| C (Gauche 2) | -60° | 1.25 | 12.1 |

| D (Eclipsed) | 0° | 5.00 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences found in conformational analyses of similar molecules.

The stable conformations of this compound are governed by a balance of steric and electronic interactions. The large tert-butyl group exerts significant steric pressure, influencing the geometry of the carbamate linkage. chemrxiv.org This steric hindrance can restrict rotation around adjacent bonds, favoring conformations that maximize the distance between the tert-butyl group and other parts of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insight into the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the reactivity of organic molecules. researchgate.net For this compound, DFT calculations can be used to model various chemical transformations, such as hydrolysis of the carbamate, or reactions involving the aromatic ring. These studies help in understanding the mechanisms of these reactions by identifying transition states and intermediates along the reaction coordinate. researchgate.net

For example, the acid-catalyzed hydrolysis of the carbamate group would likely proceed through a protonated intermediate. youtube.com DFT calculations can elucidate the structure of this intermediate and the transition state for its formation and subsequent breakdown, providing a detailed picture of the reaction mechanism at the molecular level. rsc.org

Quantum chemical calculations are also employed to predict spectroscopic properties, which can be compared with experimental data for structure verification. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov

The calculated chemical shifts are sensitive to the molecular conformation. By comparing the calculated shifts for different low-energy conformers with the experimental spectrum, it is often possible to determine the dominant conformation in solution. ethz.ch Similarly, infrared (IR) vibrational frequencies and intensities can be calculated and compared with experimental IR spectra to aid in structural characterization. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 155.8 | 156.2 |

| Quaternary (C(CH₃)₃) | 79.5 | 80.1 |

| Methyl (C(CH₃)₃) | 28.1 | 28.4 |

| Methylene (-O-CH₂-CH₃) | 63.7 | 64.0 |

| Aromatic (C-O) | 157.2 | 157.5 |

Note: This table contains hypothetical data for illustrative purposes. The predicted values would be obtained from GIAO/DFT calculations, and the experimental values from NMR spectroscopy.

Reaction Mechanism Prediction and Transition State Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. youtube.com This involves identifying the elementary steps of a reaction, characterizing the structures of intermediates and, crucially, the transition states that connect them.

For reactions involving this compound, such as its thermal decomposition or its reaction with nucleophiles, computational methods can map out the entire potential energy surface. researchgate.net Transition state theory, combined with the calculated energies of reactants, products, and transition states, allows for the prediction of reaction rates.

The analysis of the transition state structure provides valuable information about the factors that control the reaction's facility. For instance, in an Sₙ1-type cleavage of the tert-butyl group, the transition state would involve the elongation of the C-O bond and the development of positive charge on the tert-butyl fragment. youtube.comrsc.org The geometry, charge distribution, and vibrational frequencies of the transition state can be precisely calculated using methods like DFT. researchgate.netrsc.org These theoretical predictions offer a detailed understanding of the chemical reactivity of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Hydrogen Bonding: The carbamate group (–NH–C(=O)–O–) is a potent site for hydrogen bonding. The nitrogen-bound hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Studies on related N-substituted carbamates and amides, such as N-methylacetamide, have shown that these hydrogen bonds are a dominant feature in their liquid structure. matsci.org The formation of an N—H⋯O=C hydrogen bond is a primary driver in the self-assembly of phenyl carbamate derivatives. researchgate.net Generally, hydrogen bonds involving nitrogen and oxygen are stronger than π-π stacking interactions. nih.gov In the context of this compound, this suggests that the formation of hydrogen-bonded chains or dimers would be a significant organizational motif.

π-π Stacking: The ethoxybenzene moiety provides a platform for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from the electrostatic and dispersion forces between the delocalized π-electrons, are crucial for the packing of many aromatic compounds. Computational studies on the benzene (B151609) dimer, a fundamental model for π-π stacking, have quantified the interaction energies for different geometries, such as parallel-displaced and T-shaped arrangements. nih.gov For substituted benzenes, these interactions can be influenced by the nature of the substituents. The presence of both a hydrogen-bonding carbamate group and a π-stacking aromatic ring creates a scenario where there is a competition and interplay between these two types of interactions, which has been explored in systems like imidazolium-based ionic liquids. k-state.edunih.gov The interaction energy of a π-π stacked dimer can be significant, on the order of a strong hydrogen bond in some cases. nih.gov

Van der Waals Interactions and Steric Effects: The bulky tert-butyl group, while primarily engaging in weaker van der Waals interactions, plays a crucial role in the molecule's spatial arrangement due to its size. nih.gov Computational studies on molecules containing tert-butyl groups highlight their hydrophobic nature and their influence on the conformation and packing of molecules. matsci.org The steric hindrance imposed by the tert-butyl group can influence the geometry of hydrogen bonding and π-π stacking, potentially favoring certain conformations or packing arrangements over others.

Inferred Intermolecular Interaction Data

The following table summarizes the inferred types of intermolecular interactions for this compound, based on computational studies of analogous molecules. The interaction energies are indicative and can vary based on the specific molecular environment and orientation.

| Interaction Type | Participating Moieties | Typical Interaction Energy (kcal/mol) | Key Features |

| Hydrogen Bonding | Carbamate N-H (donor) and Carbonyl O (acceptor) | -3 to -8 | Highly directional; crucial for forming chains and dimers. Generally stronger than π-π stacking. researchgate.netnih.gov |

| π-π Stacking | Ethoxybenzene rings | -2 to -5 | Can adopt parallel-displaced or T-shaped geometries; contributes significantly to crystal packing. nih.govresearchgate.net |

| Van der Waals | Tert-butyl group and alkyl chains | -0.5 to -2 | Non-directional; contributes to overall cohesion and is influenced by surface area. nih.gov |

| C-H···π Interactions | Alkyl C-H bonds and aromatic ring | -0.5 to -1.5 | Weak hydrogen bonds where the π-system acts as the acceptor. |

Radial Distribution Functions from Analogous Systems

Radial distribution functions (RDFs) from molecular dynamics simulations provide insight into the local structure of a liquid. For N-methylacetamide, a proxy for the carbamate group, the RDFs show distinct peaks corresponding to hydrogen bonding distances, indicating a well-ordered local environment due to these strong interactions. matsci.org Similarly, RDFs for liquid anisole (B1667542) (methoxybenzene), a simpler analogue of ethoxybenzene, would reveal the preferred distances for the packing of the aromatic rings. While specific RDFs for this compound are not available, the expected RDF would be a composite of sharp peaks at short distances, indicative of hydrogen bonding, and broader peaks at slightly larger distances corresponding to the less specific packing of the aromatic and alkyl portions of the molecule.

Future Research Directions in Tert Butyl 4 Ethoxyphenethylcarbamate Chemistry

Development of Novel and Green Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and isocyanates. Future research will prioritize the development of more sustainable and environmentally benign pathways to tert-butyl 4-ethoxyphenethylcarbamate. A primary focus will be the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and inexpensive C1 feedstock. cardiff.ac.uk The direct synthesis from 4-ethoxyphenethylamine (B1584110), an alcohol (like tert-butanol, although the Boc group is typically installed from di-tert-butyl dicarbonate), and CO2 represents an atom-economical approach. cardiff.ac.uk

Key research objectives in this area will include:

Heterogeneous Catalysis: Investigating the efficacy of recyclable solid catalysts, such as Zn/Al/Ce mixed oxides or other hydrotalcite-derived materials, to facilitate the carbamoylation reaction. These catalysts offer the advantages of easy separation and potential for reuse, aligning with green chemistry principles.

Alternative Reagents: Exploring dimethyl carbonate (DMC) as a greener carbamoylating agent, which acts as a phosgene substitute and demonstrates high efficiency in the presence of suitable catalysts.

Biocatalysis: Developing enzymatic methods for carbamate (B1207046) synthesis. Hydrolase enzymes, for instance, could be engineered to catalyze the formation of the carbamate linkage in aqueous media, offering high selectivity and mild reaction conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Method | Reagents | Key Advantages | Research Focus |

| Traditional Synthesis | Phosgene Derivatives, Isocyanates | Established, High Yield | N/A (Baseline for comparison) |

| CO2 Utilization | Amine, Alcohol, CO2 | Uses renewable C1 source, non-toxic, atom-economical. cardiff.ac.uk | Development of efficient catalysts (e.g., basic catalysts, ionic liquids). |

| DMC Aminolysis | Amine, Dimethyl Carbonate (DMC) | Phosgene-free, green reagent. | Design of stable and active heterogeneous catalysts (e.g., mixed oxides). |

| Biocatalysis | Amine, Acyl Donor | High selectivity, mild aqueous conditions, environmentally benign. | Enzyme discovery and engineering (e.g., urethanases, acyltransferases). |

Exploration of Unprecedented Reactivity and Mechanistic Pathways

Beyond its role as a protecting group, the N-Boc (tert-butoxycarbonyl) functionality can be exploited to direct novel chemical transformations, enabling the selective functionalization of the this compound molecule in ways that are otherwise difficult to achieve.

Future work should investigate:

Directed ortho-Metalation (DoM): The carbamate group is a powerful directing group for ortho-lithiation. Treatment of this compound with a strong organolithium base could selectively deprotonate the aromatic ring at the position ortho to the ethoxy group, guided by coordination to the carbamate oxygen. This in situ generated organolithium species can then be trapped with various electrophiles to install a wide range of substituents, providing a powerful tool for creating derivatives.

Catalytic C-H Activation: Modern transition-metal catalysis offers pathways for direct C-H functionalization. Research into iridium-catalyzed C-H borylation, for example, could lead to the selective introduction of a boryl group onto the aromatic ring. This transformation is highly valuable as the resulting boronate ester is a versatile building block for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Computational studies suggest that modifying ligands and boron reagents can precisely control the regioselectivity of such reactions.

Photoredox and Electrochemical Catalysis: These emerging techniques can unlock novel reactivity under mild conditions. Future studies could explore the potential of the ethoxy-substituted aromatic ring and the carbamate group to participate in single-electron transfer (SET) processes, leading to radical-mediated C-C or C-heteroatom bond formations that are complementary to traditional ionic pathways.

Expansion of Synthetic Applications in Emerging Fields

The unique structural features of this compound make it a valuable intermediate for materials beyond traditional pharmaceuticals. Research should be directed toward its application in materials science and other advanced fields.

Polymer Chemistry: The carbamate moiety is the defining linkage in polyurethanes, one of the most versatile classes of polymers. This compound, after suitable modification (e.g., deprotection and conversion to a diol or isocyanate), could serve as a monomer for the synthesis of novel polyurethanes or other carbamate-containing polymers. cardiff.ac.uk These materials could be designed to have specific optical or thermal properties for applications in advanced coatings, adhesives, or biomedical devices. cardiff.ac.uk

Organic Electronics: Phenethylamine (B48288) derivatives are being investigated for their role in organic electronics. The 4-ethoxyphenethyl scaffold could be incorporated into larger conjugated systems designed for use in organic light-emitting diodes (OLEDs) or organic sensors. The Boc-protected amine provides a synthetic handle for controlled, stepwise assembly of these complex molecules.

Agrochemicals: The phenethylamine skeleton is present in some classes of agrochemicals. The development of a library of derivatives from this compound, using the reactivity outlined in section 7.2, could lead to the discovery of new compounds with potential herbicidal or fungicidal activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, future research should focus on integrating its synthesis and derivatization with modern automation and flow chemistry technologies.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. This is particularly advantageous for managing highly exothermic reactions or when using hazardous intermediates. For instance, the protection of 4-ethoxyphenethylamine with di-tert-butyl dicarbonate (B1257347) can be performed more safely and efficiently in a continuous flow reactor.

The potential advantages of transitioning from batch to flow synthesis for key reactions are highlighted in Table 2.

| Parameter | Batch Synthesis | Flow Chemistry | Anticipated Benefit |

| Reaction Time | Hours | Minutes to Seconds | Increased throughput and productivity. |

| Heat Transfer | Poor (surface area to volume ratio decreases on scale-up) | Excellent (high surface area to volume ratio) | Enhanced safety, prevention of runaway reactions, improved selectivity. |

| Mixing | Often inefficient and variable | Rapid and highly efficient | Higher reproducibility and yield. |

| Scalability | Difficult and requires process re-optimization | Straightforward (running the system for longer) | Faster transition from laboratory to production scale. |

| Automation | Limited | Easily integrated with automated pumps and purification units | Enables high-throughput screening and library synthesis. |

Automated synthesis platforms can use this flow-based approach to rapidly generate a library of derivatives from a common intermediate like this compound, accelerating the discovery of new molecules with desired properties for applications in medicine, materials science, or agrochemistry.

Advanced Analytical and Computational Methodologies

A deeper understanding of the structure, properties, and reactivity of this compound will be achieved through the application of sophisticated analytical and computational tools.

Advanced Spectroscopy: While standard techniques like NMR and mass spectrometry are routine, future work could employ advanced methods to probe subtle structural features. For example, variable-temperature NMR (VT-NMR) could be used to study the rotational dynamics around the N-C(O) bond of the carbamate, providing insight into the conformational preferences of the molecule in solution. In-situ monitoring of reactions using techniques like Raman or infrared (IR) spectroscopy can provide real-time kinetic data, which is invaluable for optimizing reaction conditions, particularly in flow systems.

Computational Chemistry: Density Functional Theory (DFT) calculations will be a powerful tool for future research. DFT can be used to:

Predict the most stable conformers of the molecule, including the orientation of the bulky tert-butyl group.

Model the transition states of potential reactions, such as the ortho-lithiation or C-H activation steps, to predict regioselectivity and understand the reaction mechanism at a molecular level.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the structural elucidation of new derivatives.

By combining these advanced methodologies, researchers can build a comprehensive and predictive understanding of the chemistry of this compound, paving the way for its rational design and application in a variety of scientific fields.

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for tert-butyl 4-ethoxyphenethylcarbamate?

- Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate protection. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A similar protocol for tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate involves sequential protection, coupling, and deprotection steps . Key considerations include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and catalytic bases like DMAP.

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm and ~80 ppm for C) and ethoxyphenethyl moiety. Dynamic NMR at low temperatures can resolve conformational isomerism, as demonstrated for axial/equatorial tert-butyl groups in triazinanes .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H] for CHNO: 282.17).

- IR : Look for carbamate C=O stretches (~1700 cm) .

Q. What are the stability and storage recommendations for tert-butyl carbamate derivatives?

- Methodological Answer :

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | Room temperature (20–25°C) | |

| Light Sensitivity | Protect from direct sunlight | |

| Incompatible Materials | Strong acids/bases, oxidizers | |

| Ventilation | Use in a fume hood to avoid vapor accumulation |

Advanced Research Questions

Q. How can contradictory yields in tert-butyl carbamate syntheses be resolved?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., DMAP vs. TEA) and solvents (polar aprotic vs. ethers). For example, tert-butyl carbamates may form side products in protic solvents due to competing hydrolysis .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization.

- Thermal Analysis : Employ DSC or ARC to identify exothermic decomposition risks, as seen in tert-butyl peroxybenzoate studies .

Q. What computational approaches predict the conformational stability of tert-butyl groups in carbamates?

- Methodological Answer :

- DFT Calculations : Include explicit solvent molecules (e.g., water or methanol) to model solvation effects, which stabilize equatorial conformers in solution .

- MD Simulations : Track rotational barriers of the tert-butyl group in molecular dynamics trajectories.

Q. How to address discrepancies in spectral data for tert-butyl carbamates?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., tert-butyl rotation) by acquiring spectra at 233 K .

- X-ray Crystallography : Compare experimental crystal structures (e.g., axial tert-butyl in triazinanes ) with computational models.

Application-Oriented Questions

Q. What are the biomedical research applications of this compound derivatives?

- Methodological Answer :

- Drug Development : Fluorinated tert-butyl carbamates act as intermediates in kinase inhibitors (e.g., anti-cancer agents) .

- Biochemical Probes : Modify the ethoxyphenethyl moiety to study enzyme-substrate interactions (e.g., proteases or GPCRs) .

Q. What safety protocols are critical during large-scale synthesis of tert-butyl carbamates?

- Methodological Answer :

- Hazard Mitigation : Use explosion-proof equipment, grounding for metal containers, and non-sparking tools, as recommended for tert-butyl hydroperoxide handling .

- Waste Disposal : Neutralize residues with dilute acid/base before incineration .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity data for tert-butyl carbamates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.